molecular formula C19H16BrN3O3 B1207712 5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Cat. No. B1207712
M. Wt: 414.3 g/mol
InChI Key: UOECAPWPCCDDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a member of phenols and a member of methoxybenzenes.

Scientific Research Applications

Biomedical Applications

A related compound, 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, has shown potential in biomedical applications, particularly for regulating inflammatory diseases. This was determined through docking studies, highlighting the compound's relevance in medical research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Corrosion Inhibition

Pyranopyrazole derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, derivatives like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown high efficiency in inhibiting mild steel corrosion in acidic solutions. This research demonstrates the potential of such compounds in industrial applications, especially in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Tautomerism Studies

Research on similar NH-pyrazoles has provided insights into annular tautomerism, an important aspect in understanding chemical behavior and properties. These studies, which include X-ray crystallography and NMR spectroscopy, contribute to a deeper comprehension of chemical structures and their transformations (Cornago et al., 2009).

Organic Synthesis

These types of compounds are also significant in the field of organic synthesis. They are used in creating various derivatives that are important in chemical research. For example, the synthesis of novel ethoxyphthalimide derivatives of Pyrazolo[3,4‐c]pyrazoles represents an area where these compounds find application (Sharma et al., 2008).

Catalysis

In catalysis, derivatives of pyranopyrazoles have been synthesized using isonicotinic acid as a dual and biological organocatalyst. This showcases the compound's role in facilitating chemical reactions, an important aspect in pharmaceutical and chemical manufacturing (Zolfigol et al., 2013).

properties

Product Name

5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H16BrN3O3/c1-10-16-17(22-21-10)19(25)23(13-6-4-12(20)5-7-13)18(16)11-3-8-14(24)15(9-11)26-2/h3-9,18,24H,1-2H3,(H,21,22)

InChI Key

UOECAPWPCCDDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 3
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 6
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

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